Product packaging for 2-Nitro-4-(thiophen-2-yl)aniline(Cat. No.:CAS No. 405170-93-6)

2-Nitro-4-(thiophen-2-yl)aniline

Cat. No.: B3135867
CAS No.: 405170-93-6
M. Wt: 220.25 g/mol
InChI Key: YAYYYILNXVGFEZ-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Synthesis and Heterocyclic Chemistry Research

The field of modern organic synthesis is deeply reliant on the development and understanding of heterocyclic compounds. These molecules, which contain atoms of at least two different elements in their rings, form the backbone of a vast array of natural products and synthetic molecules. nih.govmdpi.com Heterocyclic scaffolds have garnered significant attention from both organic and medicinal chemists due to their diverse medicinal and biological properties. nih.gov The inclusion of heteroatoms like sulfur, nitrogen, and oxygen can significantly alter a compound's physicochemical properties, such as solubility and metabolism, and enhance its interaction with biological targets. nih.gov

Within this context, thiophene (B33073), a five-membered ring containing a sulfur atom, stands out as a "privileged scaffold." nih.govresearchgate.net Its derivatives are central to synthetic organic chemistry and are of high theoretical and practical importance. researchgate.net The thiophene ring is a versatile pharmacophore—a molecular feature responsible for a drug's pharmacological activity—and is found in numerous FDA-approved drugs. nih.govrsc.org Its utility lies not only in its inherent biological activities but also in its capacity to serve as a bioisostere, often replacing a phenyl ring to improve a drug candidate's pharmacokinetic and pharmacodynamic profile. researchgate.net The compound 2-Nitro-4-(thiophen-2-yl)aniline is a prime example of a molecule that integrates this important heterocyclic moiety into its structure, placing it firmly within the mainstream of contemporary heterocyclic chemistry research.

Research Significance of Nitro-Substituted Anilines and Thiophene-Containing Scaffolds

The research value of this compound is derived from the distinct properties of its two primary structural components: the nitro-substituted aniline (B41778) core and the pendant thiophene ring.

Nitro-Substituted Anilines: These are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide range of commercially important products, including dyes, pharmaceuticals, and corrosion inhibitors. fiveable.mewikipedia.orgchempanda.com The presence and position of the nitro group (—NO₂), a strong electron-withdrawing substituent, significantly influence the chemical reactivity of the aniline ring. fiveable.me This electronic effect is critical in directing the course of further chemical reactions, such as electrophilic aromatic substitution, allowing for the controlled construction of more complex molecules. fiveable.mechegg.com For instance, the synthesis of para-nitroaniline from aniline requires a strategic protection step to overcome the directing effects of the amino group, demonstrating the nuanced synthetic pathways these compounds are involved in. wikipedia.orgchempanda.com

Thiophene-Containing Scaffolds: The thiophene nucleus is a cornerstone of medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. researchgate.netrsc.orgresearchgate.net The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov Its structural similarity to a benzene (B151609) ring allows it to act as a bioisosteric replacement, a common strategy in drug design to optimize a molecule's biological activity and physical properties. researchgate.net The widespread application of thiophene in pharmaceuticals, materials science, and academic research underscores the significance of any novel compound, such as this compound, that incorporates this versatile scaffold. researchgate.net

Overview of Academic Research Trajectories for this compound

Academic and industrial research involving this compound has primarily focused on its role as a synthetic intermediate—a building block for constructing more complex, high-value molecules. Its chemical structure makes it a precursor for compounds with potential applications in veterinary medicine and materials science.

A notable research trajectory is its use in the synthesis of fenbendazole (B1672488) intermediates. google.com Fenbendazole is a broad-spectrum anthelmintic (dewormer) used in veterinary applications. A patented method describes the preparation of a related compound, 2-nitro-4-thiophenyl aniline, from o-nitroaniline, highlighting the industrial relevance of this class of molecules. google.com

Furthermore, research on structurally similar compounds provides insight into potential applications for this compound. For example, a novel Schiff base ligand, 2-Amino-5-nitro-N-[(E)-thiophen-2-yl-methylidene]aniline, was synthesized and used to create a Zinc(II) complex. nih.gov This complex was then studied for its DNA binding and antibacterial properties, suggesting that derivatives of the thiophenyl aniline scaffold could be valuable in the development of new therapeutic agents or chemical sensors. nih.gov These research paths underscore the compound's value as a versatile platform for generating novel chemical entities with diverse functional properties.

Chemical Properties of this compound

PropertyValueSource
CAS Number 405170-93-6 biosynth.com
Molecular Formula C₁₀H₈N₂O₂S biosynth.com
Molecular Weight 220.25 g/mol biosynth.com
SMILES C1=CSC(=C1)C2=CC(=C(C=C2)N)N+[O-] biosynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O2S B3135867 2-Nitro-4-(thiophen-2-yl)aniline CAS No. 405170-93-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitro-4-thiophen-2-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c11-8-4-3-7(6-9(8)12(13)14)10-2-1-5-15-10/h1-6H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYYYILNXVGFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=C(C=C2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Development for 2 Nitro 4 Thiophen 2 Yl Aniline

Strategies for Carbon-Carbon Bond Formation: Thiophene (B33073) to Aniline (B41778) Linkage

The creation of the C-C bond between the thiophene ring and the aniline ring is a critical step in the synthesis of 2-nitro-4-(thiophen-2-yl)aniline. This is typically achieved through modern cross-coupling reactions or direct arylation strategies.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming aryl-aryl bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for constructing the aryl-thiophene bond due to its mild conditions and the use of environmentally benign and readily available boronic acid reagents. mdpi.com The general reaction involves the coupling of an aryl halide or triflate with an organoboron compound, such as a boronic acid or ester. In the context of synthesizing the target molecule's backbone, this could involve reacting a thiophene boronic acid with a substituted bromoaniline or a substituted aminophenylboronic acid with a bromothiophene. mdpi.comunimib.it A key advantage is the reaction's tolerance to a wide range of functional groups. mdpi.com Recent advancements have focused on using highly effective catalysts and micellar chemistry to perform these couplings in water, often at room temperature and without the need for an inert atmosphere, leading to high yields and short reaction times. unimib.it For instance, the coupling of aniline boronic acids with bromothiophenes has been successfully achieved using a Pd(dtbpf)Cl₂ catalyst in a Kolliphor EL/toluene-water system. mdpi.com A study on the Suzuki-Miyaura coupling of nitroarenes also demonstrates the feasibility of using a nitro-substituted aryl partner directly, which could be a direct route to the target compound. organic-chemistry.org

Table 1: Example of Suzuki-Miyaura Coupling Conditions for Thiophene-Aniline Linkage

Reactant A Reactant B Catalyst Base Solvent Temperature (°C) Time (h) Yield (%) Reference
2,6-Dibromoaniline Thiophene-2-ylboronic acid Bis(triphenylphosphine)palladium(II) chloride K₂CO₃ (aq) 1,4-Dioxane 90 72 87.3 chemicalbook.com
Aniline boronic acid Bromo-thiophene Pd(dtbpf)Cl₂ Et₃N Kolliphor EL/Toluene/H₂O 60 <1 Up to 98% mdpi.comunimib.it
Nitroarenes Arylboronic acids Pd(acac)₂ / BrettPhos K₃PO₄ 1,4-Dioxane 130 - - organic-chemistry.org
  • Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an sp²-hybridized organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.org For the synthesis of a thiophenyl-aniline scaffold, this would typically involve reacting a tributylstannylthiophene with a halogenated aniline derivative, or a tributylstannylaniline with a halogenated thiophene. harvard.edu While effective, a significant drawback of the Stille reaction is the high toxicity of the organotin reagents and the difficulty in removing tin byproducts from the final product. wikipedia.orgharvard.edu The reaction mechanism proceeds through oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org The scope of the Stille reaction has been expanded to include the coupling of nitroarenes, which could provide a more direct pathway to the target molecule. rsc.org
  • Negishi Coupling: This cross-coupling method utilizes organozinc reagents, which are generally more reactive than organoboron and organotin compounds. The reaction involves coupling an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. nih.gov A potential route could involve the Negishi coupling of a thienylzinc halide with a bromo-nitroaniline. Recent developments have focused on continuous flow protocols for both the generation of the organozinc reagents and the subsequent coupling reaction, offering improved control and safety. nih.gov

    Direct C-H arylation has emerged as a more atom-economical and sustainable alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. core.ac.uk This methodology involves the direct reaction of a C-H bond of a thiophene with an aryl halide.

    For the synthesis of the 4-(thiophen-2-yl)aniline backbone, this would entail the direct arylation of thiophene with a halogenated aniline. Palladium-based catalytic systems are commonly employed, often in the presence of an inorganic base like potassium carbonate and sometimes a co-catalyst such as pivalic acid. core.ac.uk Flow chemistry has been successfully applied to the direct arylation of thiophenes, allowing for improved efficiency, scalability, and safety. Using a packed-bed reactor with a solid base, aryl-thiophenes can be produced with high yields in significantly reduced reaction times compared to batch processes. core.ac.uk

    Functional Group Interconversion and Introduction Strategies

    The placement of the nitro and amino groups on the aniline ring is crucial and can be achieved either by starting with a pre-functionalized precursor or by introducing the groups at a later stage in the synthesis.

    There are two primary strategies for introducing the nitro group to form this compound:

    Nitration of the 4-(thiophen-2-yl)aniline precursor: This involves first synthesizing the 4-(thiophen-2-yl)aniline backbone sigmaaldrich.comsigmaaldrich.comnih.gov and then performing an electrophilic nitration. Direct nitration of aniline itself is often problematic, as the amino group is susceptible to oxidation by the nitrating mixture (concentrated nitric and sulfuric acids), and the protonated anilinium ion directs the incoming nitro group to the meta position. uomustansiriyah.edu.iqchempanda.com Therefore, this route typically requires protection of the amino group prior to nitration.

    Starting with a pre-nitrated aniline: A more direct approach involves using a commercially available or synthesized nitroaniline derivative as the starting material for the C-C bond formation step. For example, a Suzuki-Miyaura coupling could be performed between thiophene-2-boronic acid and 4-bromo-2-nitroaniline. A patented method describes the synthesis of a related compound, 2-nitro-4-thiophenyl aniline, starting from o-nitroaniline. google.com This process involves the thiocyanation of o-nitroaniline to form 4-thiocyano-2-nitroaniline, followed by conversion to a thiophenol salt and subsequent reaction with an aryl halide. google.comprepchem.com Another approach involves the reaction of 5-chloro-2-nitroaniline (B48662) with a thiophenol. google.com

    Table 2: Synthesis of 4-Thiocyano-2-nitroaniline from o-Nitroaniline | Reactant A | Reactant B | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | o-Nitroaniline | Ammonium (B1175870) thiocyanate (B1210189) | Chlorine | Methanol | 15-25 | 4 | 94.0-94.5 | google.com | | o-Nitroaniline | Ammonium thiocyanate | Bromine | Acetic Acid | <20 | 4 | - | prepchem.com |

    When the synthetic strategy involves the nitration of a pre-formed 4-(thiophen-2-yl)aniline, protection of the primary amino group is essential to prevent unwanted side reactions and to ensure correct regioselectivity. doubtnut.comdoubtnut.com

    Acetylation: The most common protecting group for anilines is the acetyl group. The aniline is reacted with acetic anhydride (B1165640) to form the corresponding acetanilide. doubtnut.com This transformation reduces the activating nature of the amino group, preventing oxidation during nitration and sterically hindering the ortho positions, thereby favoring the formation of the para-nitro product relative to the ortho-isomer. uomustansiriyah.edu.iqchempanda.com

    Deprotection (Hydrolysis): After the nitration step is complete, the acetyl group is readily removed by acid- or base-catalyzed hydrolysis. For example, heating the nitroacetanilide derivative with aqueous hydrochloric acid effectively cleaves the amide bond to regenerate the free amino group, yielding the final nitroaniline product. uomustansiriyah.edu.iq

    Optimization of Reaction Conditions and Yield Enhancement Protocols

    Optimizing reaction parameters is crucial for maximizing product yield, minimizing reaction times, and ensuring the economic and environmental viability of the synthesis. Key parameters that are often adjusted include the catalyst system, solvent, base, temperature, and reaction time.

    Catalyst and Ligand Selection: In cross-coupling reactions, the choice of palladium catalyst and its associated ligand is critical. For Suzuki-Miyaura couplings, electron-rich and sterically hindered phosphine (B1218219) ligands can accelerate the reaction. mdpi.comunimib.it For direct arylation, specific palladium/phosphine catalytic systems have been developed to enhance efficiency. core.ac.uk

    Solvent and Base Effects: The solvent and base can significantly influence reaction rates and yields. In Suzuki couplings, a variety of bases like potassium carbonate, triethylamine, or potassium phosphate (B84403) are used. mdpi.comorganic-chemistry.org The development of micellar catalysis using surfactants like Kolliphor EL allows for reactions to be performed in water, which is an environmentally friendly solvent. mdpi.comunimib.it

    Temperature and Reaction Time: These parameters are often interdependent. Higher temperatures can increase reaction rates but may also lead to the formation of byproducts. Optimization involves finding the lowest possible temperature that provides a good yield in a reasonable timeframe. researchgate.net Flow chemistry offers precise control over temperature and residence time, which can significantly reduce byproduct formation and improve yields. core.ac.uk For example, studies on aniline synthesis have shown that systematically adjusting temperature and flow rate can lead to near-quantitative yields. researchgate.net In the context of the Suzuki-Miyaura coupling for thiophene-aniline synthesis, optimization has led to reactions completing in as little as 15 minutes at 60°C. mdpi.com

    Green Chemistry Principles Applied to the Synthesis of this compound

    The application of green chemistry to the synthesis of this compound would focus on several key areas: the use of safer solvents, the development of catalytic versus stoichiometric reactions, maximizing atom economy, and reducing energy consumption and waste generation.

    A plausible greener synthetic approach would begin with a modern cross-coupling reaction to form the precursor, 4-(thiophen-2-yl)aniline. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose. Greener iterations of this reaction often utilize water as a solvent, which is non-toxic, non-flammable, and readily available. The use of micellar systems, for instance with surfactants like Kolliphor EL, can facilitate the reaction between sparingly soluble organic reactants in an aqueous medium at room temperature, thereby reducing the energy input typically required for heating. Furthermore, employing highly efficient palladium catalysts at very low loadings (e.g., 0.1–0.001 mol%) minimizes the amount of heavy metal waste.

    The subsequent nitration of 4-(thiophen-2-yl)aniline presents a significant green chemistry challenge. Traditional nitration methods using a mixture of nitric and sulfuric acids are highly corrosive, generate significant amounts of acidic waste, and can lead to poor regioselectivity and the formation of unwanted byproducts. A key issue with the direct nitration of anilines is the formation of the anilinium ion in the strongly acidic medium, which acts as a meta-directing group, leading to a mixture of isomers.

    To circumvent this and improve the greenness of the process, the amino group of 4-(thiophen-2-yl)aniline would likely be protected. The use of a readily removable protecting group, such as the tert-butoxycarbonyl (Boc) group, is a common strategy. The protected intermediate, tert-butyl (4-(thiophen-2-yl)phenyl)carbamate, can then be nitrated under milder conditions. The use of alternative nitrating agents that are less hazardous and produce less waste is a key area of green chemistry research. Following nitration, the protecting group is removed, ideally in a process that generates minimal waste.

    The table below outlines a hypothetical two-step synthesis of this compound, highlighting how green chemistry principles could be incorporated at each stage.

    StepReactionGreen Chemistry ConsiderationsPotential Reagents & Conditions
    1 Suzuki-Miyaura Coupling - Use of water as a safe and abundant solvent.- Low catalyst loading to reduce metal waste.- Room temperature reaction to minimize energy consumption.- High atom economy.Reactants: 4-Bromoaniline, Thiophene-2-boronic acidCatalyst: Pd(OAc)₂ or Pd(dtbpf)Cl₂ (low mol%)Solvent: Water with a surfactant (e.g., Kolliphor EL)Base: Mild base (e.g., Et₃N)
    2 Protected Nitration - Amine protection to ensure regioselectivity and avoid harsh conditions.- Use of milder and more selective nitrating agents.- Reduction of acidic waste compared to traditional methods.Protection: Di-tert-butyl dicarbonate (B1257347) (Boc₂O)Nitration: A milder nitrating agent (e.g., a nitrate (B79036) salt with an acid catalyst)Deprotection: Mild acidic conditions

    By focusing on catalytic methods, the use of safer solvents like water, and strategies to improve selectivity and reduce waste, the synthesis of this compound can be aligned with the core tenets of green chemistry. This approach not only mitigates environmental impact but can also lead to more efficient and cost-effective manufacturing processes.

    Mechanistic Investigations of Chemical Transformations Involving 2 Nitro 4 Thiophen 2 Yl Aniline

    Electron Density Distribution and Reactivity Prediction Studies

    The reactivity of 2-nitro-4-(thiophen-2-yl)aniline is fundamentally governed by the distribution of electron density across its molecular framework. The molecule comprises three key components: a phenyl ring, a nitro group (-NO2), and an amino group (-NH2), with a thiophene (B33073) substituent at the 4-position of the aniline (B41778) ring. The interplay of the electronic effects of these groups dictates the molecule's reactivity towards electrophilic and nucleophilic reagents.

    The nitro group is a strong electron-withdrawing group, exerting both a -I (inductive) and -R (resonance) effect. This significantly deactivates the benzene (B151609) ring towards electrophilic substitution and increases the acidity of the amino protons. Conversely, the amino group is a potent electron-donating group (+R effect), which activates the aromatic ring, particularly at the ortho and para positions relative to it. However, in this compound, the positions ortho and para to the amino group are occupied by the nitro group and the thiophene ring, respectively. The thiophene ring itself is an electron-rich aromatic system and can participate in conjugation.

    The electron density is expected to be highest on the amino nitrogen and the thiophene ring, and lowest on the nitro group and the carbon atoms ortho and para to it on the benzene ring. This distribution suggests that electrophilic attack is most likely to occur at the amino group or the thiophene ring, while nucleophilic aromatic substitution could be favored at the positions activated by the nitro group.

    Predicted Electron Density Distribution and Reactivity Sites:

    Molecular RegionExpected Electron DensityPredicted Reactivity
    Amino Group (-NH2)HighNucleophilic; site for acylation, alkylation, etc.
    Thiophene RingHighSusceptible to electrophilic substitution
    Benzene RingModulated by substituentsActivated for nucleophilic attack at positions ortho/para to -NO2
    Nitro Group (-NO2)LowElectrophilic; can be reduced

    Reaction Kinetics and Thermodynamic Profiling of Derivatization Pathways

    The derivatization of this compound can proceed through several pathways, primarily involving the amino and nitro groups. The kinetics and thermodynamics of these reactions are crucial for controlling the product distribution and optimizing reaction conditions.

    One of the most common derivatization reactions for anilines is acylation of the amino group. The rate of this reaction is influenced by the nucleophilicity of the amino nitrogen. The presence of the electron-withdrawing nitro group at the ortho position decreases the nucleophilicity of the amino group, thereby slowing down the rate of acylation compared to unsubstituted aniline. However, the reaction remains a feasible and important transformation.

    Another key transformation is the reduction of the nitro group to an amino group, which would yield 4-(thiophen-2-yl)benzene-1,2-diamine. This reaction is often carried out using catalytic hydrogenation. The kinetics of such reductions are dependent on the catalyst, solvent, temperature, and pressure. researchgate.netresearchgate.net The presence of the sulfur-containing thiophene ring can influence the choice of catalyst, as sulfur compounds can sometimes poison certain metal catalysts.

    Illustrative Thermodynamic Data for a Related Reaction (Reduction of Nitrobenzene):

    ParameterValue
    ReactionNitrobenzene (B124822) + 3H2 → Aniline + 2H2O
    Enthalpy of Reaction (ΔH)Highly Exothermic
    Gibbs Free Energy (ΔG)Spontaneous under typical conditions

    Note: This table provides general thermodynamic information for a related reaction and is for illustrative purposes. Specific values for this compound would require dedicated experimental or computational studies.

    Catalytic Cycles and Intermediate Identification in Functionalization Reactions

    The functionalization of this compound often relies on catalytic methods to achieve high efficiency and selectivity. A prime example is the reduction of the nitro group, which typically proceeds via a catalytic cycle on the surface of a heterogeneous catalyst, such as palladium or platinum on carbon.

    The catalytic cycle for the hydrogenation of a nitroarene generally involves the following steps:

    Adsorption of the nitro compound onto the catalyst surface.

    Adsorption and dissociation of hydrogen gas on the catalyst surface to form active hydrogen species.

    Stepwise reduction of the nitro group, likely proceeding through nitroso and hydroxylamine (B1172632) intermediates.

    Desorption of the final aniline product from the catalyst surface.

    The identification of intermediates in these reactions can be challenging due to their transient nature. However, in some cases, intermediates like the corresponding nitroso or hydroxylamine derivatives can be detected under carefully controlled conditions.

    Another important class of functionalization reactions is cross-coupling, for instance, at the C-H bonds of the thiophene ring or potentially through transformations of the nitro or amino groups. These reactions, often catalyzed by transition metals like palladium, would involve their own distinct catalytic cycles, typically comprising oxidative addition, transmetalation (if applicable), and reductive elimination steps. A patent for the preparation of a related compound, 2-nitro-4-thiophenyl aniline, describes the reaction of 4-amino-3-nitrothiophenol sodium solution with bromobenzene, which points towards a nucleophilic aromatic substitution pathway. google.com

    Solvent Effects and Reaction Medium Influence on Mechanistic Pathways

    The choice of solvent can have a profound impact on the reaction rates and even the mechanistic pathway of transformations involving this compound. The polarity, proticity, and coordinating ability of the solvent are all critical factors.

    For the reduction of the nitro group, the solvent can influence the solubility of the substrate and the activity of the catalyst. Studies on the reduction of nitrobenzene have shown that alcoholic solvents, such as ethanol (B145695), can be highly effective. researchgate.net In some cases, green solvents like water can also be employed, particularly at elevated temperatures and pressures. researchgate.net

    In reactions involving charged intermediates or transition states, polar solvents are generally favored as they can stabilize these species, thereby lowering the activation energy and increasing the reaction rate. For example, in a nucleophilic aromatic substitution reaction, a polar aprotic solvent like DMSO or DMF might be used to enhance the reactivity of the nucleophile. A study on para-nitroaniline demonstrated that increasing solvent polarity leads to a redshift in its absorption spectrum, indicating a greater stabilization of the excited state, which has a more pronounced intramolecular charge transfer character. chemrxiv.org This highlights the significant role of the solvent in modulating the electronic properties of nitroanilines.

    The synthesis of a related compound, N-(4-nitrophenyl)-2,6-di(thiophen-2-yl)aniline, was carried out in DMSO, a polar aprotic solvent, which facilitated the copper-catalyzed N-arylation reaction. researchgate.net

    Influence of Solvent on a Hypothetical Reaction of this compound:

    Solvent TypePotential Effect on Reaction RateRationale
    Polar Protic (e.g., Ethanol, Water)Can enhance rates of reactions involving proton transfer; may solvate nucleophiles, reducing their reactivity.Can act as a proton source/sink and stabilize charged species through hydrogen bonding.
    Polar Aprotic (e.g., DMSO, DMF)Generally increases rates of reactions with anionic nucleophiles.Solvates cations well but not anions, leaving the nucleophile more reactive.
    Non-polar (e.g., Toluene, Hexane)Generally slows down reactions involving polar or charged species.Poor solvation of polar intermediates and transition states.

    Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

    Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation and Complete Structural Assignment

    Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For 2-Nitro-4-(thiophen-2-yl)aniline, NMR is crucial for confirming the substitution pattern on both the aniline (B41778) and thiophene (B33073) rings, which is essential to differentiate it from other potential isomers.

    A standard ¹H NMR spectrum would be expected to show distinct signals for each of the eight protons. The aniline amine (NH₂) protons would likely appear as a broad singlet. The three protons on the aniline ring and the three protons on the thiophene ring would present as a complex series of doublets and doublets of doublets, with their specific chemical shifts and coupling constants confirming the 2-nitro and 4-thiophenyl substitution. Similarly, the ¹³C NMR spectrum would display ten unique signals, corresponding to each carbon atom in the molecule.

    To unambiguously assign all proton and carbon signals, multi-dimensional NMR experiments are essential.

    COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. It would be used to trace the connectivity between adjacent protons on the aniline and thiophene rings, confirming their respective spin systems. For example, a cross-peak between the proton at position 6 of the aniline ring and the proton at position 5 would be expected. nih.gov

    HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). Each protonated carbon would show a cross-peak with its attached proton(s), allowing for the direct assignment of carbon signals based on the already assigned proton spectrum. nih.gov

    Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: This table represents predicted chemical shift ranges and multiplicities based on the analysis of similar structures. Actual experimental values may vary.

    Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations (Proton → Carbon)
    Aniline Ring
    C1-NH₂ broad singlet, ~5.0-6.0 ~145-150 H-3, H-5 → C1
    C2-NO₂ - ~130-135 H-3 → C2
    C3 doublet, ~8.0-8.2 ~115-120 H-5 → C3
    C4 - ~138-142 H-3, H-5, H-2' → C4
    C5 doublet of doublets, ~7.5-7.7 ~125-130 H-3 → C5
    Thiophene Ring
    C2' - ~140-145 H-3', H-4', H-5' → C2'
    C3' doublet, ~7.2-7.4 ~123-126 H-5' → C3'
    C4' triplet, ~7.0-7.2 ~128-131 H-2', H-5' → C4'
    C5' doublet, ~7.3-7.5 ~124-127 H-3' → C5'

    For crystalline materials, solid-state NMR (ssNMR) provides valuable information that is inaccessible in solution. Different crystalline forms, or polymorphs, of a compound can have distinct ssNMR spectra due to variations in the local electronic environment and intermolecular packing. If this compound were found to exist in multiple polymorphic forms, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR would be a primary tool for their identification and characterization, as each polymorph would yield a unique set of carbon resonances.

    Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

    Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for the rapid identification of key functional groups.

    For this compound, the IR and Raman spectra would provide clear evidence for its constituent parts.

    N-H vibrations: The primary amine (NH₂) group would exhibit characteristic symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

    N-O vibrations: The nitro (NO₂) group would show strong, distinct asymmetric and symmetric stretching bands around 1500-1560 cm⁻¹ and 1335-1380 cm⁻¹, respectively.

    Aromatic and Thiophene vibrations: C-H stretching from both rings would appear above 3000 cm⁻¹. C=C stretching vibrations within the aromatic rings would be observed in the 1450-1600 cm⁻¹ region. The characteristic C-S bond vibration of the thiophene ring would also be present at a lower frequency.

    Analysis of these spectra, often aided by computational methods like Density Functional Theory (DFT), can also offer insights into the molecule's preferred conformation, such as the dihedral angle between the aniline and thiophene rings. nih.govresearchgate.net

    Table 2: Predicted Characteristic Vibrational Frequencies for this compound Note: This table presents predicted frequency ranges based on known functional group absorptions.

    Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
    Amine (NH₂) Asymmetric & Symmetric Stretch 3300 - 3500
    Amine (NH₂) Scissoring 1590 - 1650
    Aromatic C-H Stretch 3000 - 3100
    Nitro (NO₂) Asymmetric Stretch 1500 - 1560
    Nitro (NO₂) Symmetric Stretch 1335 - 1380
    Aromatic C=C Ring Stretch 1450 - 1600
    Thiophene C-S Stretch 600 - 800

    Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

    Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio of a molecule and its fragments, enabling molecular weight determination and structural analysis.

    High-Resolution Mass Spectrometry (HRMS) is used to determine the molecular formula of a compound with extremely high accuracy. For this compound (C₁₀H₈N₂O₂S), HRMS would measure the mass of the molecular ion [M]⁺ with a precision of several decimal places. This exact mass measurement would allow for the unambiguous confirmation of the elemental composition, distinguishing it from any other combination of atoms that might have the same nominal mass.

    Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation to generate a characteristic pattern. The fragmentation of this compound would likely proceed through several predictable pathways, providing further structural confirmation. Key fragmentation events would include:

    Loss of the nitro group (NO₂•, 46 Da) or nitric oxide (NO•, 30 Da).

    Cleavage of the bond between the aniline and thiophene rings, resulting in ions corresponding to [C₄H₃S]⁺ (thienyl cation) and [C₆H₅N₂O₂]⁺ (nitrophenylamine radical cation).

    Fragmentation of the thiophene ring itself.

    Analyzing this fragmentation pattern allows chemists to piece together the molecular structure, corroborating the findings from NMR and vibrational spectroscopy.

    Table 3: Predicted Key Fragments in the Mass Spectrum of this compound Note: This table lists plausible fragments and their corresponding mass-to-charge ratios (m/z).

    m/z (Da) Identity Plausible Origin
    220 [M]⁺ Molecular Ion
    174 [M - NO₂]⁺ Loss of nitro radical
    138 [C₆H₄N₂O₂]⁺ Cleavage of C-C bond (aniline fragment)
    83 [C₄H₃S]⁺ Cleavage of C-C bond (thienyl fragment)

    X-ray Diffraction (XRD) for Single Crystal Structural Determination and Packing Analysis

    Single-crystal X-ray diffraction (XRD) stands as the gold standard for the absolute determination of a molecule's three-dimensional structure in the solid state. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. While specific crystallographic data for "this compound" is not publicly available, the analysis of a closely related isomer, 4-Nitro-N-[(E)-thiophen-2-ylmethylidene]aniline , offers significant insights into the expected structural features.

    The crystal structure of 4-Nitro-N-[(E)-thiophen-2-ylmethylidene]aniline was determined to be in the monoclinic space group P2₁/c. A notable feature of the molecule is the twist between the thiophene and the benzene (B151609) rings, with a dihedral angle of 31.77(9)°. The nitro group is slightly twisted out of the plane of the benzene ring.

    A similar analysis of another related compound, 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline , reveals that its crystal packing is dominated by O···H (39%) and H···H (21.3%) contacts, as determined by Hirshfeld surface analysis. This compound also exhibits weak π–π stacking interactions.

    The crystallographic data for 4-Nitro-N-[(E)-thiophen-2-ylmethylidene]aniline is summarized in the table below.

    Parameter Value
    Empirical formulaC₁₁H₈N₂O₂S
    Formula weight232.25
    Crystal systemMonoclinic
    Space groupP2₁/c
    a (Å)9.2754 (5)
    b (Å)11.9983 (9)
    c (Å)18.4996 (13)
    β (°)92.772 (6)
    Volume (ų)2056.4 (2)
    Z8

    Table 1: Crystallographic data for 4-Nitro-N-[(E)-thiophen-2-ylmethylidene]aniline.

    Chromatographic Methods (HPLC, GC-MS) for Purity Assessment and Mixture Separation

    Chromatographic techniques are indispensable for determining the purity of a compound and for separating it from any unreacted starting materials, byproducts, or degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used methods.

    High-Performance Liquid Chromatography (HPLC)

    HPLC is a versatile technique for the separation and quantification of non-volatile and thermally sensitive compounds. While a specific HPLC method for "this compound" is not documented in readily available literature, methods developed for structurally similar compounds can provide a strong foundation for method development.

    For instance, a reverse-phase HPLC method was developed for the separation of 2-Nitro-4-(propylthio)aniline . This method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724), water, and phosphoric acid. For applications requiring mass spectrometric detection, the phosphoric acid can be substituted with a volatile modifier like formic acid.

    The development of a robust HPLC method would involve the optimization of several parameters, including:

    Stationary Phase: A C18 column is a common starting point for reverse-phase chromatography.

    Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typically used. The composition can be run in isocratic or gradient mode to achieve optimal separation.

    Detection: A UV-Vis detector is commonly used for aromatic compounds, with the detection wavelength set to a λmax of the analyte for maximum sensitivity.

    Method validation according to ICH guidelines is crucial to ensure the method is accurate, precise, linear, and robust.

    Gas Chromatography-Mass Spectrometry (GC-MS)

    GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is suitable for volatile and thermally stable compounds. For nitroaniline derivatives, which can be thermolabile, derivatization may sometimes be necessary to improve volatility and thermal stability, though direct analysis is often possible.

    While a specific GC-MS method for "this compound" is not available, data for related compounds like 2-Nitro-4-thiocyanatoaniline exists. The mass spectrum of this compound shows a top peak at m/z 195, corresponding to the molecular ion.

    A typical GC-MS analysis would involve:

    Injection: The sample is injected into a heated inlet where it is vaporized.

    Separation: The vaporized sample is carried by an inert gas (e.g., helium or hydrogen) through a capillary column coated with a stationary phase. Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases.

    Detection: The separated components elute from the column and enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio.

    The resulting mass spectrum provides a molecular fingerprint that can be used to confirm the identity of the compound and to identify any impurities.

    The table below outlines a hypothetical starting point for an HPLC method for "this compound" based on methods for related compounds.

    Parameter Condition
    HPLC Column C18, 4.6 x 250 mm, 5 µm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B Acetonitrile
    Gradient Time-dependent linear gradient
    Flow Rate 1.0 mL/min
    Detection UV at an appropriate wavelength
    Column Temperature Ambient or controlled

    Table 2: Hypothetical HPLC method parameters.

    Computational Chemistry and Theoretical Studies of 2 Nitro 4 Thiophen 2 Yl Aniline

    Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

    Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution and energy levels.

    Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are used to calculate a wide array of molecular properties. For a molecule like 2-Nitro-4-(thiophen-2-yl)aniline, DFT can be employed to optimize the molecular geometry, predict vibrational frequencies corresponding to its infrared (IR) spectrum, and calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

    The HOMO-LUMO gap is a critical parameter, as it provides insight into the chemical reactivity and the electronic excitation properties of the molecule. A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive and can be more easily excited. In related thiophene-carboxamide derivatives, DFT calculations have shown that substitutions on the thiophene (B33073) ring can significantly influence the HOMO-LUMO energy gap. nih.gov For instance, the introduction of amino groups has been found to result in a higher HOMO-LUMO gap compared to methyl-substituted derivatives. nih.gov

    DFT can also be used to calculate reactivity descriptors such as electronic chemical potential (μ) and chemical hardness (η), which help in understanding and correlating the reactivity of a series of related compounds. nih.gov Studies on thiophene derivatives have demonstrated a good linear correlation between the experimentally determined electrophilicity parameter and the theoretically calculated global electrophilicity index (ω), showcasing the predictive power of DFT. nih.gov

    Table 1: Illustrative DFT-Calculated Properties for a Related Thiophene Derivative (Thiophene-2-carboxamide)

    PropertyCalculated Value
    HOMO Energy-6.2 eV
    LUMO Energy-1.2 eV
    HOMO-LUMO Gap (ΔE)5.0 eV
    Dipole Moment3.5 D
    Note: This data is for an analogous compound and serves as a representative example of the types of properties that can be calculated using DFT.

    Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of experimental data in their formulation. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for certain properties.

    For molecules where electron correlation effects are significant, such as those with extensive π-conjugation like this compound, ab initio calculations can offer a more refined description of the electronic structure. These methods are particularly valuable for studying excited states and intramolecular charge transfer phenomena. chemrxiv.org For example, a study on para-nitroaniline, a key fragment of the title compound, employed the second-order algebraic diagrammatic construction (ADC(2)) method to investigate its absorption spectra and the influence of solvents on intramolecular charge transfer. chemrxiv.org This level of theory can accurately describe both locally excited and charge-transfer states, which is crucial for understanding the photophysical properties of such molecules. chemrxiv.org

    Conformational Analysis and Energy Landscape Mapping

    The three-dimensional structure of a molecule is not static. Different spatial arrangements of atoms, known as conformations, can exist, each with a specific energy. Conformational analysis aims to identify the stable conformers and the energy barriers between them. For a molecule with multiple rotatable bonds, such as the bond connecting the thiophene and aniline (B41778) rings in this compound, a complex potential energy surface can be expected.

    Computational methods, particularly DFT, are widely used to map the conformational landscape. By systematically rotating the dihedral angles of the rotatable bonds and calculating the corresponding energy, a potential energy surface can be constructed. This allows for the identification of the global minimum energy conformation and other low-energy conformers that may be populated at room temperature. A conformational analysis of complex natural products has demonstrated the power of using DFT calculations of NMR coupling constants to determine the solution-state conformations. chemrxiv.org

    Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Models

    Computational chemistry is an indispensable tool for predicting and interpreting spectroscopic data.

    NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is highly effective for predicting the nuclear magnetic resonance (NMR) chemical shifts of both protons (¹H) and carbon-13 (¹³C). researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, a theoretical NMR spectrum can be generated. This can be invaluable for confirming the structure of a newly synthesized compound.

    IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. These theoretical frequencies can be compared with experimental Fourier-transform infrared (FT-IR) spectra to aid in the assignment of vibrational modes to specific functional groups. usc.edu

    UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. ulisboa.pt It calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations can help in understanding the nature of the electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer across the molecular framework. ulisboa.pt

    Table 2: Representative Predicted Spectroscopic Data for a Nitroaniline Analog

    Spectroscopic TechniquePredicted ParameterValue
    ¹H NMRChemical Shift (aromatic proton)7.5-8.2 ppm
    ¹³C NMRChemical Shift (carbon attached to NO₂)~150 ppm
    IRN-H stretch3350-3500 cm⁻¹
    IRNO₂ asymmetric stretch~1500 cm⁻¹
    UV-Visλmax (π→π* transition)~380 nm
    Note: These values are illustrative and based on typical ranges for nitroaniline-type compounds. Actual values for this compound would require specific calculations.

    Molecular Interaction Studies and Binding Affinity Predictions

    Understanding how a molecule interacts with its environment is crucial for applications in supramolecular chemistry and catalyst design. Computational methods can be used to model these non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces.

    For this compound, the amino group can act as a hydrogen bond donor, while the nitro group can act as a hydrogen bond acceptor. The aromatic rings provide a platform for π-π stacking interactions. DFT calculations can be used to determine the geometry and binding energy of complexes formed between the molecule and other species, such as a catalyst or a host molecule in a supramolecular assembly. For example, DFT studies have been used to investigate the interaction between thiophene-based corrosion inhibitors and metal surfaces, providing insights into the nature of the adsorption and the inhibition mechanism. researchgate.net

    Reaction Pathway and Transition State Modeling for Proposed Chemical Transformations

    Computational chemistry is a powerful tool for elucidating reaction mechanisms. By modeling the potential energy surface of a chemical reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

    For this compound, theoretical studies could be employed to investigate various chemical transformations. For example, the nitro group could be reduced to an amino group, or further functionalization could occur on the thiophene or benzene (B151609) rings. A theoretical study on the reaction of anilines with benzoquinones has used DFT to clarify the regioselectivity of the reaction by evaluating the energies of the species involved in the nucleophilic attack and identifying the kinetically preferred reaction pathway. nih.gov Such studies provide a detailed, atomistic-level understanding of the reaction mechanism that can be difficult to obtain through experimental means alone.

    Derivatization and Functionalization Strategies of 2 Nitro 4 Thiophen 2 Yl Aniline

    Reactions at the Amine Nitrogen

    The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile, allowing it to readily participate in reactions with various electrophiles. However, its nucleophilicity is somewhat attenuated by the electron-withdrawing effects of the nitro group in the ortho position and the thiophenyl substituent in the para position.

    Acylation and Sulfonylation for Amide and Sulfonamide Formation

    The primary amine of 2-nitro-4-(thiophen-2-yl)aniline can be readily acylated or sulfonylated to form the corresponding amides and sulfonamides. These reactions are fundamental in organic synthesis for protecting the amine group or for introducing new functional moieties to modulate the compound's biological activity and physicochemical properties.

    Acylation: This reaction typically involves treating the aniline (B41778) with an acylating agent such as an acyl chloride or acid anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct. The reaction proceeds via nucleophilic acyl substitution, where the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent.

    Sulfonylation: Similarly, sulfonamides are synthesized by reacting the aniline with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base. The resulting sulfonamides are generally stable compounds and are a common feature in many pharmaceutical agents. While specific studies on the sulfonylation of this compound are not widely documented, remote C-H sulfonylation of aniline derivatives has been achieved using biomass-derived copper catalysts, indicating the compatibility of the aniline scaffold with sulfonylation conditions mdpi.com.

    Reaction TypeReagent ExamplesProduct TypeGeneral Conditions
    Acylation Acetyl chloride, Benzoyl chloride, Acetic anhydrideN-(2-nitro-4-(thiophen-2-yl)phenyl)acetamideInert solvent (DCM, THF), Base (Pyridine, Et3N)
    Sulfonylation p-Toluenesulfonyl chloride, Methanesulfonyl chlorideN-(2-nitro-4-(thiophen-2-yl)phenyl)sulfonamideInert solvent (DCM, Pyridine), Base (Pyridine)

    Alkylation and Arylation Reactions to Form Secondary and Tertiary Amines

    The formation of secondary and tertiary amines from this compound can be achieved through N-alkylation and N-arylation reactions. These transformations are crucial for building molecular complexity.

    N-Alkylation: Reductive amination is a common method for N-alkylation. This can involve a two-step process of forming an imine followed by reduction, or a one-pot reaction. A more direct approach involves the reaction with alkyl halides, though this can sometimes lead to over-alkylation. Modern methods, such as a ruthenium-catalyzed reaction, allow for the reductive N-alkylation of nitro compounds with alcohols, using glycerol as a hydrogen source, to yield N-alkyl and N,N-dialkyl amines ionike.com. Another eco-friendly strategy employs visible-light induction in the presence of NH4Br to achieve N-alkylation of anilines with ketones like 4-hydroxybutan-2-one, avoiding the need for metal catalysts or bases nih.gov.

    N-Arylation: The introduction of an aryl group onto the amine nitrogen is typically accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. A relevant study demonstrated the successful N-arylation of 2,6-di(thiophen-2-yl)aniline with p-iodonitrobenzene using a copper(I) iodide catalyst with L-proline as a ligand, yielding N-(4-nitrophenyl)-2,6-di(thiophen-2-yl)aniline researchgate.net. This suggests a viable route for the N-arylation of this compound.

    Reaction TypeReagent ExamplesCatalyst/ConditionsProduct Type
    N-Alkylation Benzyl alcohol, Ethanol (B145695)RuCl3, PPh3, K2CO3, Glycerol ionike.comSecondary/Tertiary Amine
    N-Arylation Aryl halides (e.g., Iodobenzene)Pd or Cu catalyst, Base (e.g., K2CO3), Ligand researchgate.netSecondary Amine

    Imine and Schiff Base Formation for Further Transformations

    The primary amine of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is typically acid-catalyzed and involves the elimination of a water molecule fud.edu.ngisca.in.

    The formation of the C=N (azomethine) bond is a reversible process, often driven to completion by removing water from the reaction mixture. Schiff bases are valuable synthetic intermediates. The imine bond can be reduced to form a stable secondary amine, hydrolyzed back to the parent amine and carbonyl compound, or participate in cycloaddition and other transformations to generate more complex molecules. The synthesis of Schiff bases from various nitroanilines and aldehydes, including salicylaldehyde and 2-hydroxy-1-napthaldehyde, is well-documented fud.edu.ngasianpubs.org. Thiophene-containing Schiff bases are also widely studied for their biological activities and ability to form metal complexes nih.govnih.gov.

    Carbonyl ReactantCatalystSolventProduct
    BenzaldehydeAcetic acid (catalytic)EthanolN-benzylidene-2-nitro-4-(thiophen-2-yl)aniline
    SalicylaldehydeSulfuric acid (catalytic)Ethanol2-(((2-nitro-4-(thiophen-2-yl)phenyl)imino)methyl)phenol asianpubs.org
    2-ThiophenecarbaldehydeAcetic acid (catalytic)Toluene2-nitro-N-(thiophen-2-ylmethylene)-4-(thiophen-2-yl)aniline

    Transformations of the Nitro Group

    The nitro group is a versatile functional group known for its strong electron-withdrawing nature. It can be transformed into various other nitrogen-containing functionalities, most notably the amino group, or it can participate in reactions that lead to the formation of heterocyclic rings.

    Selective Reduction to Amino and Other Nitrogen-Containing Functional Groups

    The reduction of an aromatic nitro group to a primary amine is one of the most fundamental transformations in organic synthesis. This conversion is critical for producing diamine intermediates from this compound, which can then be used in further synthetic elaborations. A variety of reagents can achieve this reduction chemoselectively, leaving other functional groups like the thiophene (B33073) ring and the existing amine intact wikipedia.org.

    Commonly employed methods include:

    Catalytic Hydrogenation: Using hydrogen gas (H2) with a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO2), or Raney Nickel wikipedia.org.

    Metal-Acid Systems: Classic methods involve the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, typically hydrochloric acid (HCl) researchgate.net.

    Transfer Hydrogenation: Using a hydrogen donor like hydrazine (N2H4) in the presence of a catalyst researchgate.net.

    Borohydride Systems: Sodium borohydride (NaBH4) can reduce nitro groups when used in conjunction with a catalyst, such as Ni(PPh3)4, providing an effective and moderate reducing system jsynthchem.com.

    The product of this reaction, 4-(thiophen-2-yl)benzene-1,2-diamine , is a valuable precursor for synthesizing fused heterocyclic systems.

    Reagent/SystemSolventKey Features
    H2 / Pd/CEthanol, MethanolHigh efficiency, clean reaction.
    Fe / HClEthanol / WaterCost-effective, widely used in industry researchgate.net.
    SnCl2·2H2O / HClEthanolMild conditions, good functional group tolerance.
    NaBH4 / Ni(PPh3)4EthanolModerate reducing agent, selective jsynthchem.com.

    Participation in Condensation Reactions and Heterocycle Annulation

    While the nitro group can sometimes participate directly in cyclization reactions, a more common and versatile strategy involves its initial reduction to an amine. The resulting in situ or isolated 4-(thiophen-2-yl)benzene-1,2-diamine is a classic building block for heterocycle synthesis. The two adjacent amine groups can react with a variety of dielectrophilic reagents to form five- or six-membered rings through condensation and annulation reactions.

    For example:

    Benzimidazole Formation: Reaction with carboxylic acids or their derivatives (e.g., aldehydes, orthoesters) leads to the formation of the benzimidazole ring system, a privileged scaffold in medicinal chemistry .

    Quinoxaline Formation: Condensation with α-dicarbonyl compounds (e.g., glyoxal, 2,3-butanedione) yields quinoxaline derivatives.

    Thienoindole Synthesis: A related strategy involves the reaction of o-nitroaniline with thiophene, followed by reductive cyclization to form thieno[3,2-b]indole derivatives, highlighting the utility of the nitro-amino precursor in building complex fused heterocycles nih.gov.

    These cyclization reactions significantly expand the molecular diversity achievable from the this compound starting material, providing access to a wide range of biologically relevant heterocyclic compounds.

    Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) and Thiophene Rings

    The reactivity of this compound towards aromatic substitution is dictated by the electronic properties of its constituent functional groups and aromatic systems. The molecule contains two aromatic rings, a substituted benzene ring and a thiophene ring, each with distinct reactivity patterns.

    Benzene Ring Substitution:

    The benzene ring is substituted with three groups: an amino (-NH2), a nitro (-NO2), and a thiophen-2-yl group. Their directing effects are as follows:

    Amino (-NH2) group: This is a powerful activating group and directs incoming electrophiles to the ortho and para positions. byjus.com Due to its strong electron-donating nature, it significantly increases the nucleophilicity of the benzene ring, often leading to multiple substitutions and potential oxidation under harsh reaction conditions. libretexts.org

    Nitro (-NO2) group: This is a strong deactivating group due to its electron-withdrawing nature, directing electrophiles to the meta position. masterorganicchemistry.com

    Thiophen-2-yl group: The thiophene ring, being electron-rich, acts as an activating group and is considered ortho-, para-directing.

    Nucleophilic aromatic substitution (SNAr) on the benzene ring is generally unfavorable unless the ring is activated by potent electron-withdrawing groups. The presence of the nitro group at the C2 position can facilitate SNAr reactions if a suitable leaving group were present at the ortho (C1 or C3) or para (C5) positions relative to the nitro group.

    Thiophene Ring Substitution:

    Thiophene is an electron-rich heterocycle and is significantly more reactive towards electrophiles than benzene. uoanbar.edu.iq Electrophilic substitution on an unsubstituted thiophene occurs preferentially at the C2 position. In this compound, the thiophene ring is substituted at its C2 position. The next most favorable position for electrophilic attack on a 2-substituted thiophene is the C5 position. researchgate.net Reactions like halogenation, nitration, and acylation are expected to occur predominantly at the C5 position of the thiophene ring. researchgate.netjcu.edu.au

    Nucleophilic aromatic substitution on the thiophene ring, similar to the benzene ring, requires activation by electron-withdrawing substituents. nih.govresearchgate.net The presence of a nitro group on the adjacent benzene ring is unlikely to be sufficient to activate the thiophene ring for SNAr.

    Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution Reactions

    Reaction Reagent Primary Product on Benzene Ring (Predicted) Primary Product on Thiophene Ring (Predicted)
    Bromination Br₂ in Acetic Acid 3,5-Dibromo-2-nitro-4-(thiophen-2-yl)aniline 2-Nitro-4-(5-bromothiophen-2-yl)aniline
    Nitration HNO₃/H₂SO₄ Complex mixture/Oxidation likely 2-Nitro-4-(5-nitrothiophen-2-yl)aniline
    Sulfonation Fuming H₂SO₄ 5-Amino-4-nitro-2-(thiophen-2-yl)benzenesulfonic acid 5-(4-Amino-3-nitrophenyl)thiophene-2-sulfonic acid
    Friedel-Crafts Acylation CH₃COCl/AlCl₃ Reaction inhibited by -NH₂ and -NO₂ groups 2-Nitro-4-(5-acetylthiophen-2-yl)aniline

    Polymerization and Oligomerization Studies

    This compound possesses both aniline and thiophene moieties, making it a promising candidate as a monomer for the synthesis of electroactive polymers. Both polyaniline and polythiophene are well-known classes of conducting polymers with extensive applications. nih.govjept.de The unique donor-acceptor structure of this molecule, with the electron-donating aniline and thiophene units and the electron-withdrawing nitro group, can lead to polymers with tailored electronic properties. nih.gov

    Formation of π-Conjugated Systems for Electronic Applications

    The integration of this compound into a polymer backbone results in a π-conjugated system. The extended conjugation arises from the overlap of p-orbitals along the polymer chain, which is essential for charge transport. The inherent donor-acceptor character of the monomer unit is particularly advantageous for electronic applications.

    Donor-Acceptor Architecture: The aniline and thiophene components act as electron donors, while the nitro group serves as an electron acceptor. This intramolecular charge transfer character can significantly lower the bandgap of the resulting polymer compared to polyaniline or polythiophene alone. nih.gov A lower bandgap is often desirable for applications in organic photovoltaics and near-infrared detectors.

    Tuning Electronic Properties: The presence of the nitro group and the specific linkage of the thiophene ring provide handles to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer. arxiv.org This allows for the rational design of materials with specific optoelectronic properties. Copolymers created by reacting electron-donating aniline with electron-accepting thiophene can result in materials with enhanced π-conjugation and greater structural order. jept.de

    Incorporation into Polymer Backbones as Monomeric Units

    This compound can be incorporated into polymer chains through several methods:

    Oxidative Polymerization: Similar to aniline itself, the amino group can undergo chemical or electrochemical oxidative polymerization to form a polyaniline-like backbone. nih.gov The presence of the bulky thiophenyl group at the C4 position and the nitro group at the C2 position would likely result in a non-linear, more soluble polymer compared to unsubstituted polyaniline. researchgate.net These substituents would also influence the final polymer's conductivity and morphology.

    Electropolymerization: Both aniline and thiophene can be electropolymerized. Co-polymerization through electrochemical methods can be challenging due to the different oxidation potentials of the two moieties. jept.de However, this approach could lead to the formation of copolymers with a controlled composition of aniline and thiophene units.

    Cross-Coupling Reactions: To create well-defined polymer structures, the monomer can first be functionalized, for example, by halogenating the C5 position of the thiophene ring. The resulting halo-derivative can then undergo metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, with a suitable comonomer to build the polymer chain. nih.govresearchgate.net

    Table 2: Potential Polymerization Strategies and Expected Polymer Properties

    Polymerization Method Description Potential Polymer Characteristics
    Chemical Oxidative Polymerization Using an oxidant like ammonium (B1175870) persulfate to polymerize the aniline moiety. nih.gov Soluble in organic solvents, amorphous structure, moderate conductivity, distinct redox behavior.
    Electrochemical Polymerization Deposition of a polymer film on an electrode surface by electrochemical oxidation of the monomer. Thin-film formation, electrochromic properties, potential for sensor applications.
    Suzuki/Stille Cross-Coupling Polymerization of a di-halogenated or di-boronated derivative of the monomer with a suitable co-monomer. Well-defined structure, high molecular weight, tunable bandgap for organic electronic devices.

    Design and Synthesis of Advanced Molecular Scaffolds Utilizing this compound as a Building Block

    The combination of reactive functional groups (-NH2, -NO2) and two distinct aromatic rings makes this compound a versatile building block for the synthesis of more complex molecular scaffolds. Its utility is demonstrated by its role as a key intermediate in the synthesis of pharmaceuticals.

    A notable example is its use in the preparation of Fenbendazole (B1672488), a broad-spectrum benzimidazole anthelmintic agent used in veterinary medicine. google.comgoogle.com The synthesis involves the following key transformations starting from this compound:

    Reduction of the Nitro Group: The nitro group is reduced to an amino group, yielding 4-(thiophen-2-yl)benzene-1,2-diamine.

    Cyclization: The resulting diamine is then cyclized with a suitable reagent to form the benzimidazole core of Fenbendazole.

    Beyond this established application, the molecule serves as a scaffold for designing novel compounds for various applications by leveraging its multiple reaction sites:

    Amino Group Derivatization: The primary amine can be readily acylated, alkylated, or converted into a diazonium salt. Diazotization, followed by Sandmeyer or related reactions, allows for the introduction of a wide range of substituents (e.g., -OH, -CN, -halogens) in place of the amino group.

    Nitro Group Transformation: As seen in the Fenbendazole synthesis, the nitro group is a precursor to a second amino group, enabling the formation of heterocyclic systems like benzimidazoles or quinoxalines.

    Thiophene Ring Functionalization: The C5 position of the thiophene ring is a prime target for electrophilic substitution, allowing for the introduction of halogens, acyl groups, or nitro groups. A halogen at this position can then be used in cross-coupling reactions to link the scaffold to other aromatic or aliphatic systems. jcu.edu.au

    Benzene Ring Functionalization: The activated C3 and C5 positions on the aniline ring are also available for substitution, allowing for further tuning of the molecule's properties.

    This multi-faceted reactivity allows this compound to be a starting point for creating libraries of complex molecules for drug discovery, materials science (e.g., dyes, nonlinear optical materials), and agrochemicals. nih.govmdpi.com

    Table 3: Synthetic Strategies for Advanced Scaffolds from this compound

    Reaction Site(s) Reagents and Conditions Resulting Scaffold Type Potential Application
    Nitro Group 1. Fe/HCl or H₂/Pd-C (Reduction) 2. Phosgene derivatives (Cyclization) Benzimidazolone derivatives Pharmaceutical agents
    Amino Group 1. NaNO₂/HCl (Diazotization) 2. CuCN (Sandmeyer Reaction) 2-Nitro-4-(thiophen-2-yl)benzonitrile Intermediate for dyes, pharmaceuticals
    Thiophene Ring (C5) 1. NBS (Bromination) 2. Arylboronic acid, Pd catalyst (Suzuki Coupling) Bi-aryl and poly-aryl systems Organic electronics, advanced materials
    Amino and Nitro Groups 1. H₂/Pd-C (Reduction) 2. α-Diketone (Condensation) Thienyl-substituted quinoxaline derivatives Heterocyclic dyes, ligands, bioactive molecules

    Coordination Chemistry and Supramolecular Assembly Research Involving 2 Nitro 4 Thiophen 2 Yl Aniline

    Ligand Design and Synthesis Strategies from 2-Nitro-4-(thiophen-2-yl)aniline

    The molecular structure of this compound, featuring a primary amine, a nitro group, and a thiophene (B33073) ring, offers multiple reactive sites for designing sophisticated ligands. The amine group is a primary site for forming imine linkages, while the thiophene sulfur atom presents a potential coordination site.

    Amine-Based Ligands for Metal Coordination

    The primary amine group on the aniline (B41778) ring is readily functionalized to create multidentate ligands, most commonly through condensation reactions with aldehydes or ketones to form Schiff bases. The resulting imine (-C=N-) group introduces a new coordination site, which, along with other donors in the molecule, can chelate to metal ions.

    Schiff bases are a cornerstone of coordination chemistry, as the imine nitrogen is basic and acts as an effective acceptor for metal ions. fud.edu.ng For instance, Schiff base ligands can be synthesized by reacting a nitroaniline derivative with a suitable aldehyde. A common synthetic approach involves heating a mixture of the aniline and an aldehyde, such as thiophene-2-carboxaldehyde, in an ethanol (B145695) solution to yield the corresponding imine. nih.gov The resulting ligands, which feature the azomethine group (-CH=N-), are often stable, colored compounds. fud.edu.ng The coordination with a metal ion typically occurs via the azomethine nitrogen. fud.edu.ng

    Thiophene-Based Ligands and Chelating Systems

    The thiophene ring in this compound provides another dimension for ligand design. The sulfur atom in the thiophene ring can act as a soft donor, enabling coordination with various metal ions. This allows for the creation of chelating systems where the thiophene sulfur participates directly in the metal coordination sphere.

    A notable example is the synthesis of a tridentate ligand, 2-Amino-5-nitro-N-[(E)-thiophen-2-yl-methylidene]aniline, which was used to form a complex with Zinc(II). nih.gov In this complex, the ligand coordinates to the metal center through the imine nitrogen, the amine nitrogen, and the thiophene sulfur atom (κ³N¹:N⁴:S), demonstrating the active role of the thiophene moiety in chelation. nih.gov The geometry of the molecule, including the dihedral angle between the thiophene and benzene (B151609) rings, is a critical factor in determining the structure of the resulting metal complex. nih.govnih.gov

    Metal Complex Formation and Characterization Methodologies

    The formation of metal complexes from ligands derived from this compound typically involves reacting the ligand with a metal salt in a suitable solvent. For example, a Zinc(II) complex was synthesized by combining the Schiff base ligand with Zn(II) sulphate heptahydrate in a 1:1 molar ratio. nih.gov Similarly, complexes of Co(II) and Cu(II) have been prepared from related nitroaniline-based Schiff bases using a solvent-free grinding method, with the resulting metal-to-ligand ratio determined to be 1:2. fud.edu.ng

    A suite of analytical techniques is employed to confirm the formation and elucidate the structure of these complexes:

    Infrared (IR) Spectroscopy: This technique is crucial for confirming coordination. A shift in the characteristic vibrational frequency of the azomethine (-C=N-) group in the ligand upon complexation indicates the involvement of the imine nitrogen in binding to the metal ion. fud.edu.ng

    Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹HNMR and ¹³C-NMR are used to confirm the structure of the synthesized ligands and their complexes. nih.govtandfonline.com

    UV-Visible Spectroscopy: Electronic spectra provide information about the geometry of the complexes. For example, spectroscopic studies of various metal complexes with a related Schiff base suggested a distorted octahedral structure. tandfonline.com

    Molar Conductance Measurements: These measurements help determine the electrolytic nature of the complexes. Low molar conductance values for Co(II) and Cu(II) complexes (5.50 - 12.10 Scm²mol⁻¹) indicated their non-ionic nature. fud.edu.ng

    Elemental Analysis and Mass Spectrometry: These methods are used to confirm the stoichiometry and composition of the newly synthesized compounds. tandfonline.com

    Technique Observation Inference Reference
    IR Spectroscopy Shift in azomethine (-C=N-) band frequencyCoordination via imine nitrogen fud.edu.ng
    X-ray Diffraction Determination of bond lengths and anglesConfirms coordination geometry (e.g., distorted square pyramidal) nih.gov
    Molar Conductance Low values (e.g., 5.50-12.10 Scm²mol⁻¹)Non-electrolytic nature of the complex fud.edu.ng
    UV-Vis Spectroscopy Electronic transitionsSuggests coordination geometry (e.g., distorted octahedral) tandfonline.com

    Role in Supramolecular Architectures and Self-Assembly Processes

    Derivatives of this compound play a significant role in the construction of ordered supramolecular architectures through non-covalent interactions. The interplay of hydrogen bonding and π–π stacking interactions governs the self-assembly of these molecules in the solid state.

    In the crystal structure of a closely related compound, 4-Nitro-N-[(E)-thiophen-2-ylmethylidene]aniline, molecules self-assemble into layers. nih.govnih.gov This assembly is directed by intermolecular C-H···O and C-H···N hydrogen bonds. nih.gov These layers are further interconnected to form a robust three-dimensional architecture through π–π stacking interactions between the benzene rings of adjacent molecules. nih.govnih.gov

    Crystal and Hydrogen Bond Data for 4-Nitro-N-[(E)-thiophen-2-ylmethylidene]aniline

    The following tables present crystallographic data and hydrogen-bond geometry for 4-Nitro-N-[(E)-thiophen-2-ylmethylidene]aniline, illustrating the precise nature of its supramolecular assembly. nih.gov

    Table 1: Crystal Data

    ParameterValue
    Chemical FormulaC₁₁H₈N₂O₂S
    Formula Weight232.25
    Crystal SystemMonoclinic
    Space GroupP2₁/c
    a (Å)9.2754 (5)
    b (Å)11.9983 (9)
    c (Å)18.4996 (13)
    β (°)92.772 (6)
    Volume (ų)2056.4 (2)
    Z8

    Table 2: Hydrogen-Bond Geometry

    D—H···AD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
    C1—H1···O20.952.503.412 (2)160
    C2—H2···N10.952.623.556 (2)169

    Applications in Advanced Materials Science Research Based on 2 Nitro 4 Thiophen 2 Yl Aniline Derivatives

    Organic Electronic Materials Research

    Derivatives of 2-nitro-4-(thiophen-2-yl)aniline are promising candidates for use in organic electronic materials due to their inherent donor-acceptor structure. The aniline (B41778) and thiophene (B33073) units act as electron donors, while the nitro group serves as an electron acceptor. This intramolecular charge transfer characteristic is fundamental to the behavior of organic semiconductors.

    In the realm of organic semiconductors , the ability to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial. Theoretical studies on similar donor-acceptor molecules have shown that the introduction of electron-withdrawing groups like the nitro group can significantly influence these energy levels. nih.gov This modulation of the electronic band gap is essential for creating both p-type (hole-transporting) and n-type (electron-transporting) materials.

    For charge transport materials , the planarity of the molecular structure and the potential for intermolecular stacking are key factors. The rigid thiophene ring linked to the aniline moiety can facilitate π-π stacking, creating efficient pathways for charge carriers to move through the material. The specific substitution pattern on the aniline and thiophene rings can be further modified to optimize molecular packing and enhance charge mobility.

    In the context of organic light-emitting diodes (OLEDs) , derivatives of this compound can be explored as components of the emissive layer. Thienothiophene-based fluorophores, which share structural similarities, have demonstrated high quantum efficiencies and are suitable for OLED applications. beilstein-journals.org By carefully designing the molecular structure of this compound derivatives, it is possible to achieve emission in different parts of the visible spectrum, a critical requirement for display and lighting technologies.

    Polymer Chemistry and Engineering for Functional Materials Development

    The aniline moiety in this compound makes it a valuable monomer for the synthesis of functional polymers. Polyaniline and its derivatives are well-known for their electrical conductivity and environmental stability. researchgate.net The properties of these polymers can be significantly altered by the presence of substituents on the aniline ring.

    The incorporation of the 2-nitro-4-(thiophen-2-yl) group as a substituent on the polyaniline backbone is expected to yield polymers with unique properties. The nitro group can influence the polymer's electronic properties and solubility, while the thiophene unit can enhance its conjugation and charge transport capabilities. Research on the polymerization of other substituted anilines has shown that the resulting polymers can have distinct morphologies, from heterogeneous hierarchical structures to more uniform spherical particles, which can be crucial for their application. rsc.orgresearchgate.net

    Furthermore, the development of soluble and processable conducting polymers is a major goal in materials science. The bulky and polar nature of the 2-nitro-4-(thiophen-2-yl) substituent could potentially improve the solubility of the resulting polyaniline in common organic solvents, facilitating the fabrication of thin films for various electronic devices. researchgate.netrsc.org

    Photoactive and Optoelectronic Materials Development

    The inherent donor-π-acceptor (D-π-A) structure of this compound derivatives makes them highly suitable for applications in photoactive and optoelectronic materials. The thiophene ring acts as a π-bridge, facilitating efficient intramolecular charge transfer (ICT) from the aniline donor to the nitro acceptor upon photoexcitation.

    This ICT process is central to the photophysical properties of these molecules. Studies on related push-pull thiophene-based compounds have demonstrated that such molecules can exhibit significant solvatochromism, where the color of their fluorescence changes with the polarity of the solvent. researchgate.net This property is indicative of a large change in dipole moment between the ground and excited states, a desirable characteristic for nonlinear optical (NLO) materials.

    The photophysical properties of these derivatives can be finely tuned by modifying the donor and acceptor strengths, as well as the nature of the π-conjugated bridge. For instance, theoretical investigations into p-nitroaniline derivatives have shown that electron-donating substituents can redshift the absorption spectrum and reduce the HOMO-LUMO energy gap, making them potentially useful for optoelectronic applications. researchgate.net The large triplet state population observed in some nitro-containing D-A systems could also be exploited for applications in photovoltaics and optoelectronics where long-lived excitons are beneficial. researchgate.net

    Sensor Technologies Research

    The development of chemical sensors with high sensitivity and selectivity is a critical area of research. Derivatives of this compound are promising platforms for the design of such sensors due to the responsive nature of their electronic structure to external stimuli.

    The core principle behind their sensing capability lies in the interaction of an analyte with the donor or acceptor parts of the molecule, or with the conjugated system. This interaction can modulate the intramolecular charge transfer, leading to a detectable change in the material's optical or electronic properties, such as a shift in absorption or fluorescence wavelength (colorimetric or fluorometric sensing) or a change in conductivity.

    Thiophene-based chemosensors have been extensively reviewed and are known for their exceptional photophysical properties which make them suitable for detecting a wide range of analytes including metal ions and organic molecules. nih.gov For example, a fluorescence "turn-on" sensor for methamphetamine vapor was developed based on the interaction between thiophene and the amine group of the analyte. researchgate.net Aniline trimers have also been utilized to create multifunctional sensors for the colorimetric detection of various metal ions. nih.gov

    By functionalizing the this compound scaffold, it is possible to create specific binding sites for target analytes. The change in the electronic environment upon analyte binding would perturb the D-π-A system, providing a clear and measurable signal. The synthesis of new polyaniline derivatives has also led to materials with high sensitivity to moisture and ammonia (B1221849), demonstrating the potential of such polymers in chemical sensor design. rsc.orgresearchgate.net

    Design of Functional Porous Materials and Frameworks

    Porous organic polymers (POPs) and frameworks are a class of materials with high surface areas and tunable pore sizes, making them attractive for applications in gas storage, separation, and catalysis. The design of these materials relies on the judicious selection of rigid and geometrically defined molecular building blocks. digitellinc.comnih.gov

    Derivatives of this compound can serve as such building blocks for the construction of novel porous materials. The rigidity of the thiophene-aniline backbone, combined with the potential for directional intermolecular interactions such as hydrogen bonding involving the nitro and amine groups, can guide the self-assembly of these molecules into well-defined porous architectures.

    The strategy of using building blocks with specific functionalities to create task-specific porous materials is a growing trend. digitellinc.com For example, porous polymers synthesized through reactions like the Sonogashira coupling, which connects aromatic units with alkyne linkers, have shown promise for gas storage and catalysis. nih.gov By designing appropriate reaction schemes, this compound derivatives could be incorporated into such extended frameworks. The presence of the nitro groups within the pores could also impart specific chemical properties to the framework, such as an affinity for certain guest molecules. Research into the synthesis of molecular building blocks from compounds like 2,4-difluoronitrobenzene (B147775) has demonstrated the feasibility of creating porous supramolecular networks through hydrogen bonding. researchgate.net

    Future Directions and Emerging Research Avenues for 2 Nitro 4 Thiophen 2 Yl Aniline

    Integration with Flow Chemistry and Automated Synthesis Platforms

    The synthesis of 2-Nitro-4-(thiophen-2-yl)aniline has traditionally been approached through batch processes. A patented method, for instance, describes a multi-step synthesis starting from o-nitroaniline and ammonium (B1175870) thiocyanate (B1210189), followed by reactions to introduce the thiophene (B33073) moiety. google.com While effective, such batch methods can present challenges in terms of scalability, safety, and process control.

    The future of synthesizing this compound and its derivatives lies in the adoption of flow chemistry and automated synthesis platforms. uc.ptrsc.org These technologies offer numerous advantages, including enhanced reaction efficiency, improved safety profiles by minimizing the accumulation of hazardous intermediates, and the ability to rapidly screen and optimize reaction conditions. uc.pt The synthesis of structurally complex molecules, such as prexasertib, has been successfully automated using continuous-flow solid-phase synthesis, demonstrating the power of this approach for producing pharmaceutical ingredients. nih.gov

    A hypothetical flow synthesis of this compound could involve the sequential online processing of intermediates, thereby avoiding isolation and purification at each step. This would be particularly advantageous for reactions involving potentially unstable or energetic species.

    Table 1: Comparison of Batch vs. Potential Flow Synthesis of this compound

    ParameterTraditional Batch SynthesisPotential Flow Synthesis
    Process Type DiscontinuousContinuous
    Scalability Limited, requires process redevelopmentReadily scalable by extending run time
    Safety Potential for accumulation of hazardous materialsMinimized reaction volumes enhance safety
    Process Control Difficult to precisely control temperature and mixingPrecise control over reaction parameters
    Efficiency May require multiple manual workup and isolation stepsPotential for in-line purification and telescoping of reactions
    Reproducibility Can be variable between batchesHigh degree of consistency and reproducibility

    Exploration of Novel Reactivity Patterns and Unprecedented Transformations

    The rich electronic landscape of this compound suggests a wealth of unexplored reactivity. The interplay between the nitro group, the amino group, and the thiophene ring can be exploited to achieve novel chemical transformations. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution and can also be reduced to a variety of other functional groups, including nitroso, hydroxylamino, and amino moieties. The amino group, conversely, is a powerful directing group for electrophilic aromatic substitution and can participate in a wide range of coupling reactions.

    The thiophene ring itself is susceptible to electrophilic substitution, and its sulfur atom can be oxidized or participate in metal-catalyzed cross-coupling reactions. The unique substitution pattern of this compound could lead to unprecedented intramolecular cyclization reactions, yielding novel heterocyclic scaffolds of potential interest in medicinal chemistry and materials science. For instance, related structures like 4-Nitro-N-[(E)-thiophen-2-ylmethylidene]aniline exhibit interesting solid-state packing and intermolecular interactions, which are influenced by the electronic nature of the substituents. nih.govnih.gov

    Future research should focus on systematically exploring the reactivity of each functional group in this compound under a variety of reaction conditions, including photochemical and electrochemical methods, to uncover new and synthetically useful transformations.

    Multi-Component Reactions and Diversity-Oriented Synthesis Involving the Compound

    Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools for generating molecular diversity. nih.govrsc.org this compound is an ideal candidate for inclusion in MCRs due to the presence of a primary amino group. This amino group can readily participate in the formation of imines or enamines, which are key intermediates in many MCRs, such as the Ugi, Passerini, and Strecker reactions. nih.gov

    Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening. nih.govfrontiersin.org this compound can serve as a versatile starting scaffold for DOS. By systematically modifying the nitro group, the amino group, and the thiophene ring through various chemical transformations, a vast and diverse library of compounds can be generated from a single precursor. nih.gov For example, the amino group can be acylated, alkylated, or used as a handle for solid-phase synthesis, while the nitro group can be reduced and subsequently functionalized.

    Table 2: Potential Multi-Component Reactions Involving this compound

    MCR TypeReactantsPotential Product Class
    Ugi Reaction This compound, an aldehyde, a carboxylic acid, and an isocyanideα-Acylamino carboxamides
    Strecker Reaction This compound, an aldehyde, and a cyanide sourceα-Aminonitriles
    Hantzsch Dihydropyridine Synthesis This compound (as ammonia (B1221849) source), an aldehyde, and two equivalents of a β-ketoesterDihydropyridines
    Biginelli Reaction This compound (as urea (B33335) component), an aldehyde, and a β-ketoesterDihydropyrimidinones

    The resulting compound libraries could be screened for a wide range of biological activities, given that aniline (B41778) and thiophene moieties are present in many pharmaceutically active compounds.

    Advanced Catalyst Design and Ligand Development Utilizing Derivatives of the Compound

    The structural features of this compound make it an attractive platform for the design of novel ligands for catalysis. The amino group and the sulfur atom of the thiophene ring can act as coordination sites for metal centers. Furthermore, the electronic properties of the ligand can be fine-tuned by modifying the substituents on the aniline ring.

    Derivatives of this compound could be developed into bidentate or even polydentate ligands for a variety of transition metal-catalyzed reactions, such as cross-coupling, hydrogenation, and oxidation reactions. For instance, the development of new catalysts based on nitro-functionalized pyrazole (B372694) derivatives for the oxidation of catechol highlights the potential of incorporating nitro groups into ligand scaffolds to modulate catalytic activity. mdpi.com

    Future research in this area could involve the synthesis of a library of ligands derived from this compound with varying steric and electronic properties. These ligands could then be screened in combination with different metal precursors to identify highly active and selective catalysts for challenging chemical transformations. The insights gained from such studies could lead to the development of a new generation of catalysts with improved performance and broader applicability.

    Q & A

    Basic Research Questions

    Synthesis Methodologies Question: What are the recommended synthetic routes for 2-Nitro-4-(thiophen-2-yl)aniline, and how can reaction conditions be optimized? Answer: The compound can be synthesized via sequential nitration and coupling reactions. A critical step involves reducing the nitro group in precursors like 2-nitro-4-bromoaniline using iron powder in hydrochloric acid, followed by Suzuki-Miyaura cross-coupling with thiophen-2-ylboronic acid under palladium catalysis . Optimization requires monitoring reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 aryl halide to boronic acid). Purification via column chromatography with hexane/ethyl acetate (7:3) yields >90% purity.

    Spectroscopic Characterization Question: Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be analyzed? Answer: Key techniques include:

    • FT-IR : Identify the nitro group (N–O asymmetric stretch at ~1520 cm⁻¹) and amine N–H stretch (~3400 cm⁻¹).
    • NMR : 1^1H NMR shows aromatic protons (δ 6.8–8.2 ppm), with coupling patterns distinguishing thiophene (δ 7.1–7.4 ppm) and aniline protons. 13^{13}C NMR confirms quaternary carbons adjacent to nitro groups (~145 ppm) .
    • UV-Vis : Absorption bands at 300–400 nm indicate π→π* transitions in the conjugated system .

    Crystallographic Analysis Question: How can crystallographic data resolve molecular conformation and packing for this compound? Answer: Single-crystal X-ray diffraction (SCXRD) using SHELXL (via WinGX interface) refines anisotropic displacement parameters. ORTEP-3 visualizes ellipsoids, confirming coplanarity between thiophene and aniline rings (dihedral angle <10°). Hydrogen-bonding networks (N–H⋯O) stabilize crystal packing, analyzed using Mercury software .

    Advanced Research Questions

    Computational Modeling of Electronic Properties Question: How can density functional theory (DFT) predict electronic properties like HOMO-LUMO gaps and charge distribution? Answer: Using Gaussian09 with B3LYP/6-311++G(d,p), optimize the geometry and calculate frontier molecular orbitals. The nitro group reduces the HOMO-LUMO gap (ΔE ≈ 3.5 eV), enhancing charge-transfer efficiency. Natural Bond Orbital (NBO) analysis reveals hyperconjugation between nitro and thiophene groups, critical for photovoltaic applications .

    Resolving Contradictory Spectroscopic Data Question: How to address discrepancies between experimental and computational spectroscopic results? Answer: Discrepancies in vibrational frequencies (e.g., nitro group stretches) arise from solvent effects or basis set limitations. Apply the polarizable continuum model (PCM) in DFT to simulate solvent interactions. Compare scaled theoretical IR spectra (scaling factor 0.961) with experimental data to validate models .

    Photocatalytic Degradation Studies Question: What experimental designs optimize photocatalytic degradation studies of this compound? Answer: Use Box-Behnken design (BBD) to evaluate variables: catalyst loading (MnFe₂O₄/Zn₂SiO₄, 0.5–1.5 g/L), pH (4–10), and UV intensity. Analyze degradation efficiency via HPLC, identifying optimal conditions (pH 7, 1.0 g/L catalyst) with >85% degradation in 120 minutes. Pseudo-first-order kinetics (k ≈ 0.015 min⁻¹) confirm reaction mechanisms .

    Electrochemical Biosensor Development Question: What strategies enhance sensitivity in biosensors using thiophene-aniline derivatives? Answer: Functionalize the compound with ferrocene via electropolymerization (cyclic voltammetry, 0.1 M TBAPF₆ in acetonitrile). Immobilize glucose oxidase on a nitrogen-doped carbon nanotube (N-CNT) electrode. The thiophene backbone improves electron transfer (ΔEp < 50 mV), achieving a detection limit of 0.2 µM for glucose .

    Polymer Applications and Solubility Optimization Question: How do substituents influence solubility in polyaniline derivatives, and how can this be quantified? Answer: Introduce sulfonic acid groups via post-polymerization modification (reflux in H₂SO₄). Measure solubility in DMSO using UV-Vis (absorbance at 600 nm). Hansen solubility parameters (δD, δP, δH) predict compatibility with solvents. The nitro-thiophene moiety increases δP by 2.5 MPa¹/², enhancing polar solvent miscibility .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.